6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a complex organic compound featuring a purine-imidazole hybrid structure
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s purine-imidazole hybrid structure may interact with nucleic acids and proteins, suggesting potential applications in drug design and molecular biology. It could be explored for its ability to inhibit enzymes or modulate biological pathways.
Medicine
In medicine, the compound’s structural features may confer therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities. Research into its pharmacokinetics and pharmacodynamics could reveal its potential as a drug candidate.
Industry
Industrially, the compound could be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized via cyclization reactions involving appropriate precursors such as formamidine and glyoxal derivatives.
Imidazole Introduction: The imidazole ring is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the purine core.
Functionalization: The final steps involve the alkylation and methylation reactions to introduce the 3-imidazol-1-ylpropyl and 4-methylphenylmethyl groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidazole ring or the purine core, potentially altering the electronic properties of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and imidazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Mechanism of Action
The mechanism by which 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione exerts its effects likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s imidazole and purine moieties may enable it to bind to active sites or interfere with biological pathways, modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethylpurine: Lacks the 4-methylphenylmethyl group, potentially altering its biological activity.
4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione: Lacks the 3-imidazol-1-ylpropyl group, which may affect its interaction with biological targets.
Uniqueness
The unique combination of the imidazole and purine structures in 6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione provides distinct chemical and biological properties. This hybrid structure may enhance its binding affinity and specificity for certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-16-6-8-19(9-7-16)14-30-22(32)20-21(27(4)24(30)33)26-23-29(17(2)18(3)31(20)23)12-5-11-28-13-10-25-15-28/h6-10,13,15H,5,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKZWTQEGYLMDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCCN5C=CN=C5)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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